molecular formula C25H24N2O2 B2739104 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide CAS No. 946371-96-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

Cat. No. B2739104
M. Wt: 384.479
InChI Key: JWSVDLXHAYOHHK-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is known to have various biochemical and physiological effects, which make it an attractive target for researchers.

Scientific Research Applications

Sigma-2 Receptor Probing

A study introduced two benzamide analogues, radiolabeled with tritium, for sigma-2 receptor binding evaluation. Among these, one analogue demonstrated high affinity for sigma-2 receptors, indicating its potential as a valuable ligand for studying sigma-2 receptors in vitro (Xu et al., 2005).

Chemical Fragmentation and Rearrangement

Research on N-arylbenzamide oximes under thermal conditions revealed fragmentation leading to various products, including benzanilide and benzoxazole derivatives. This study highlights the chemical behavior of benzamide derivatives under specific conditions, contributing to the understanding of their reactivity and potential applications in synthetic chemistry (Gaber et al., 2008).

Palladium-Catalyzed Domino Reactions

A novel synthesis method for 4-phenylquinazolinones using palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols was developed. This protocol involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, highlighting a new avenue for constructing complex molecules involving benzamide derivatives (Hikawa et al., 2012).

Co-Cyclizations Induced by Nickel Complex

Research demonstrated the co-cyclization of N-methyl-, N,N-dimethyl-, and N,N-diethylprop-2-ynylamines with diethyl hepta-1,6-diyne-4,4-dicarboxylate in the presence of nickel(0), leading to amino- and amido-indanes. This study provides insights into the use of nickel catalysis for constructing complex structures from simple benzamide derivatives (Duckworth et al., 1996).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-17-8-11-22(18(2)14-17)25(29)26-21-10-12-23-20(15-21)9-13-24(28)27(23)16-19-6-4-3-5-7-19/h3-8,10-12,14-15H,9,13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSVDLXHAYOHHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide

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